2-Acetylphenyl 3-iodo-4-methoxybenzoate
Description
2-Acetylphenyl 3-iodo-4-methoxybenzoate (CAS: 355372-56-4; 101273-40-9) is an aromatic ester featuring a 3-iodo-4-methoxybenzoate backbone esterified to a 2-acetylphenol group. The iodine substituent at the 3-position and the methoxy group at the 4-position on the benzoate ring contribute to its distinct electronic and steric profile. This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals . Its molecular formula is C₁₆H₁₃IO₄, with a molecular weight of 420.18 g/mol.
Properties
Molecular Formula |
C16H13IO4 |
|---|---|
Molecular Weight |
396.18 g/mol |
IUPAC Name |
(2-acetylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C16H13IO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3 |
InChI Key |
ADBYENUVADUTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 3-iodo-4-methoxybenzoate typically involves the esterification of 2-acetylphenol with 3-iodo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 3-iodo-4-methoxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the iodine atom.
Oxidation Reactions: The major product is 2-acetylphenyl 3-iodo-4-methoxybenzoic acid.
Reduction Reactions: The major product is 2-(1-hydroxyethyl)phenyl 3-iodo-4-methoxybenzoate.
Scientific Research Applications
2-Acetylphenyl 3-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 3-iodo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
2-Acetylphenyl 3-Bromo-4-Methylbenzoate (CAS: 511516-77-1): Substitutes iodine with bromine and methoxy with a methyl group. The bromine reduces molecular weight (MW: 377.23 g/mol) and alters reactivity in halogen-based reactions .
4-Iodophenyl 3-Methylbenzoate (CAS: 329214-31-5): Lacks the acetyl and methoxy groups, featuring a simpler 3-methylbenzoate structure. MW: 338.14 g/mol .
Methyl 3-Iodo-4-Methoxybenzoate (CAS: 13730-09-1): Replaces the 2-acetylphenol group with a methyl ester. This simplification enhances reactivity in cross-coupling due to reduced steric hindrance .
Physical and Chemical Properties
- Melting Points: The acetyl and iodine groups in this compound likely increase rigidity compared to non-acetylated analogs, though its exact melting point is unreported. Comparatively, a chlorinated isoxazoline derivative melts at 138°C , while a triazine-containing benzoate derivative melts at 217.5–220°C due to extensive hydrogen bonding .
- Solubility : The iodine and acetyl groups may reduce solubility in polar solvents compared to methyl or methoxy-substituted analogs.
Hydrogen Bonding and Conformational Analysis
- Planarity: In related amides (e.g., N-(2-acetylphenyl)acetamide), the acetyl group induces non-planar conformations, disrupting hydrogen-bonding networks compared to planar oxalamide derivatives . This could affect crystallization behavior and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
